Azetidin-1-yl(2-fluoro-6-iodophenyl)methanone
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Overview
Description
Azetidin-1-yl(2-fluoro-6-iodophenyl)methanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound, in particular, features a fluorine and iodine substitution on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(2-fluoro-6-iodophenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the fluorine and iodine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated ketone can lead to the formation of the azetidine ring. The fluorine and iodine substituents can be introduced through halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) and iodine monochloride (ICl).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(2-fluoro-6-iodophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine and iodine substituents can participate in nucleophilic substitution reactions, where nucleophiles replace these halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Azetidin-1-yl(2-fluoro-6-iodophenyl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of azetidin-1-yl(2-fluoro-6-iodophenyl)methanone involves its interaction with molecular targets through its functional groups. The fluorine and iodine substituents can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The azetidine ring’s strain can also play a role in its reactivity, facilitating ring-opening reactions that can lead to the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: Another four-membered azetidine derivative known for its biological activity.
Fluoro-iodo benzene derivatives: Compounds with similar halogen substitutions on the benzene ring.
Uniqueness
Azetidin-1-yl(2-fluoro-6-iodophenyl)methanone is unique due to the combination of the azetidine ring with fluorine and iodine substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
azetidin-1-yl-(2-fluoro-6-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FINO/c11-7-3-1-4-8(12)9(7)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRYPPCZIMWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC=C2I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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